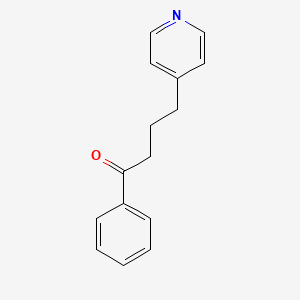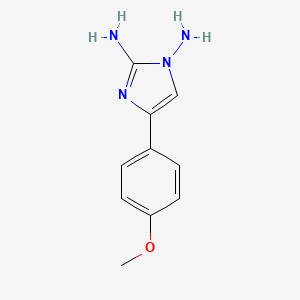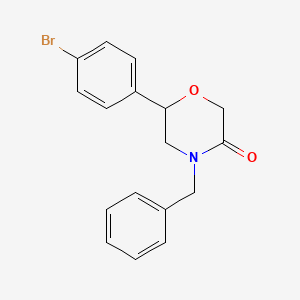![molecular formula C14H24N4 B8747442 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine CAS No. 503629-25-2](/img/structure/B8747442.png)
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine
Übersicht
Beschreibung
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is a chemical compound that features a benzene ring substituted with a diamine group and a propyl chain linked to a methylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(4-methylpiperazin-1-yl)aniline with appropriate reagents under controlled conditions. One common method includes the use of furan-2-carbonyl chloride to prepare furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways and effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Used as a precursor in organic synthesis.
N-methylpiperazine: Involved in the preparation of various pharmaceutical intermediates.
4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-sulfonamide: Exhibits similar structural features and applications.
Uniqueness
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both diamine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
503629-25-2 |
|---|---|
Molekularformel |
C14H24N4 |
Molekulargewicht |
248.37 g/mol |
IUPAC-Name |
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H24N4/c1-17-9-11-18(12-10-17)8-2-7-16-14-5-3-13(15)4-6-14/h3-6,16H,2,7-12,15H2,1H3 |
InChI-Schlüssel |
MEMCCQUMSXPDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














